Glycine, N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(phenylmethoxy)-, also known as Carbobenzyloxyglycine methyl ester, is a derivative of glycine. Glycine itself is the simplest amino acid, playing a crucial role in various biological processes. The addition of the phenylmethoxy group to glycine modifies its properties, making it useful in different chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methyleneaminoacetonitrile.
Industrial Production Methods
The industrial production of Glycine, N-(phenylmethoxy)-, typically involves large-scale synthesis using the Strecker method due to its cost-effectiveness and the high purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glycine derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert glycine derivatives into simpler amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with glycine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various amino acids, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine, N-(phenylmethoxy)-, has several applications in scientific research:
Mechanism of Action
Glycine, N-(phenylmethoxy)-, exerts its effects primarily through interactions with glycine receptors and NMDA receptors in the central nervous system. It acts as an inhibitory neurotransmitter, modulating synaptic transmission and reducing neuronal excitability . Additionally, it has been shown to influence various metabolic pathways, contributing to its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, involved in protein synthesis and neurotransmission.
Alanine: Another simple amino acid, similar in structure but with a methyl group instead of a hydrogen atom.
Serine: Contains a hydroxymethyl group, making it more polar and reactive than glycine.
Uniqueness
Glycine, N-(phenylmethoxy)-, is unique due to the presence of the phenylmethoxy group, which enhances its stability and modifies its reactivity compared to other glycine derivatives. This makes it particularly useful in peptide synthesis and as a protecting group in organic chemistry .
Properties
CAS No. |
54837-14-8 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(phenylmethoxyamino)acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChI Key |
RUZVVWNYIQNHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.